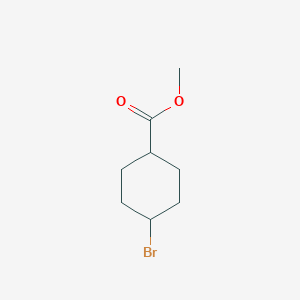

Methyl 4-bromocyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRSHQMUOVAUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101654-20-0, 2375259-89-3 | |

| Record name | methyl 4-bromocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1s,4s)-4-bromocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Cyclohexane Esters As Versatile Synthetic Intermediates

Halogenated cyclohexane (B81311) esters, such as Methyl 4-bromocyclohexane-1-carboxylate, are highly significant in organic synthesis due to their inherent structural features that allow for diverse reactivity. The cyclohexane framework is a common motif in many biologically active molecules and materials, while the halogen and ester functionalities provide handles for subsequent chemical modifications. fastercapital.com

The bromine atom on the cyclohexane ring acts as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, hydroxides, and cyanides, by reacting the compound with appropriate nucleophiles. Furthermore, the bromine can facilitate elimination reactions to form cyclohexene (B86901) derivatives, providing a pathway to unsaturated systems. masterorganicchemistry.com

The methyl ester group is also a key reactive site. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromocyclohexane-1-carboxylic acid. This acid can then be converted into other derivatives such as amides or acid chlorides. Alternatively, the ester can be reduced using reagents like lithium aluminum hydride to afford the corresponding alcohol, (4-bromocyclohexyl)methanol. This dual functionality makes halogenated cyclohexane esters powerful intermediates, enabling chemists to build complex molecular structures through sequential and controlled reactions at two distinct positions on the cyclohexane scaffold.

Retrosynthetic Analysis and Strategic Disconnections for Cyclohexane Carboxylate Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com For a target molecule like Methyl 4-bromocyclohexane-1-carboxylate, this process reveals several logical pathways for its construction.

A primary and common disconnection strategy is Functional Group Interconversion (FGI) . amazonaws.com The ester linkage is a prime candidate for this approach. By disconnecting the C-O bond of the ester, the target molecule is simplified to 4-bromocyclohexanecarboxylic acid and methanol (B129727). This retrosynthetic step corresponds to a standard esterification reaction in the forward synthesis.

Another key disconnection involves the carbon-bromine bond. This bond can be retrosynthetically disconnected to reveal a precursor alcohol, methyl 4-hydroxycyclohexane-1-carboxylate. In the forward direction, this suggests a synthesis step involving the bromination of the alcohol, for instance, using an agent like hydrobromic acid.

For the core cyclohexane (B81311) ring, one might envision its formation from an aromatic precursor. For example, the cyclohexane carboxylate structure can be traced back to a substituted benzoic acid derivative through a reduction of the aromatic ring. nih.gov This approach is particularly useful for accessing specific substitution patterns. The stereochemistry (cis vs. trans) of the substituents on the ring is a critical consideration in the synthetic plan, often dictated by the choice of reagents and reaction conditions during the synthesis of the cyclohexane ring itself or during subsequent functionalization steps. ccspublishing.org.cnosti.gov

Common Retrosynthetic Disconnections:

| Disconnection | Precursor Synthon/Equivalent | Forward Reaction |

| Ester C-O Bond (FGI) | 4-bromocyclohexanecarboxylic acid + Methanol | Fischer Esterification |

| C-Br Bond | Methyl 4-hydroxycyclohexane-1-carboxylate | Bromination of alcohol |

| Cyclohexane Ring | Substituted Benzoic Acid Derivative | Catalytic Hydrogenation |

Historical Context and Evolution of Synthetic Methodologies for Bromocyclohexanes

Direct Esterification Pathways

The final step in the synthesis of Methyl 4-bromocyclohexane-1-carboxylate is the esterification of its corresponding carboxylic acid. This transformation can be achieved through several established methods, most notably via acid-catalyzed and base-mediated routes.

Acid-Catalyzed Esterification of 4-Bromocyclohexane-1-carboxylic Acid

The most common and direct method for converting 4-Bromocyclohexane-1-carboxylic acid to its methyl ester is the Fischer esterification. google.comyoutube.com This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid. youtube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. nih.gov Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. youtube.com

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is typically used as the solvent. google.comyoutube.com Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can achieve the same objective. youtube.comnih.gov Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). youtube.com

| Reactants | Catalyst | Key Conditions | Purpose |

|---|---|---|---|

| 4-Bromocyclohexane-1-carboxylic acid, Methanol | H₂SO₄ or TsOH (catalytic) | Reflux, Excess Methanol | Drives equilibrium toward product formation. youtube.com |

| 4-Bromocyclohexane-1-carboxylic acid, Methanol | Acid Catalyst | Water removal (e.g., Dean-Stark trap) | Drives equilibrium by removing a byproduct. youtube.com |

Base-Mediated Esterification Approaches

Base-mediated methods provide an alternative to acid catalysis, particularly for substrates that may be sensitive to strong acids. One common strategy involves a two-step process. First, the 4-Bromocyclohexane-1-carboxylic acid is deprotonated with a strong base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium carboxylate salt. nih.gov This carboxylate is a potent nucleophile and can then be reacted with an electrophilic methyl source, like methyl iodide, in an Sₙ2 reaction to form the methyl ester. nih.gov This method is effective but is limited by the need for primary alkyl halides to avoid competing elimination reactions. nih.gov

Another widely used approach, which proceeds under milder, often neutral or slightly basic conditions, involves the use of coupling agents. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). reaxis.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol) to form the ester. The byproduct of this reaction is dicyclohexylurea (DCU), a solid that can be removed by filtration. reaxis.com

Synthesis of 4-Bromocyclohexane-1-carboxylic Acid Precursors

The direct synthesis of the target ester requires the availability of the 4-Bromocyclohexane-1-carboxylic acid precursor. This intermediate is typically synthesized from Cyclohexane-1-carboxylic acid.

Bromination Reactions of Cyclohexane-1-carboxylic Acid

The synthesis of 4-Bromocyclohexane-1-carboxylic acid can be accomplished through the direct bromination of Cyclohexane-1-carboxylic acid. This reaction involves an electrophilic substitution on the cyclohexane ring. researchgate.net It is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron (Fe) or phosphorus tribromide (PBr₃), which serves to polarize the bromine molecule and facilitate the substitution reaction. researchgate.net The 4-position is one of the potential sites for substitution on the saturated ring.

Halogenation via Hell-Volhard-Zelinskii Reaction Derivatives

The Hell-Volhard-Zelinskii (HVZ) reaction is a well-known method for the halogenation of carboxylic acids. researchgate.net However, it is important to note that this reaction specifically results in the halogenation at the α-carbon (the carbon atom adjacent to the carboxyl group). beilstein-journals.orgorganic-chemistry.org Therefore, applying the HVZ reaction to Cyclohexane-1-carboxylic acid does not yield the desired 4-bromo precursor but instead produces a structural analogue, 1-Bromo-cyclohexane-1-carboxylic acid.

The mechanism involves the initial conversion of the carboxylic acid to an acyl bromide using a catalyst like phosphorus tribromide (PBr₃). beilstein-journals.orgrug.nl This acyl bromide intermediate can then tautomerize to its enol form. The enol is subsequently brominated at the α-position by Br₂. researchgate.netorganic-chemistry.org Finally, the α-bromo acyl bromide can be hydrolyzed during aqueous work-up to yield the α-bromo carboxylic acid. rug.nl While this method does not produce the direct precursor for this compound, it is a key strategy for synthesizing α-halogenated structural analogues.

| Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Ring Bromination | Cyclohexane-1-carboxylic acid | Br₂, Fe or PBr₃ | 4-Bromocyclohexane-1-carboxylic acid | researchgate.net |

| Hell-Volhard-Zelinskii | Cyclohexane-1-carboxylic acid | 1. PBr₃ (cat.), Br₂ 2. H₂O | 1-Bromo-cyclohexane-1-carboxylic acid | researchgate.netrug.nl |

Advanced and Emerging Synthetic Strategies

While the synthesis of this compound relies on classical reactions, the broader field of organic synthesis offers advanced methodologies that could be applied, particularly for creating complex analogues or improving efficiency and sustainability.

For the esterification step, modern catalysts offer alternatives to traditional mineral acids. These include solid acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resins or macroporous polymeric catalysts, which simplify purification as they can be easily filtered from the reaction mixture. youtube.com Lewis acids based on metals such as bismuth or zirconium have also been explored as efficient esterification catalysts that can operate under mild conditions. researchgate.net

Furthermore, the implementation of continuous flow chemistry presents a significant advancement over traditional batch processing. acs.org Syntheses, including halogenations and esterifications, can be adapted to flow reactors. This technology allows for precise control over reaction parameters such as temperature and residence time, can improve safety when handling hazardous reagents like bromine, and facilitates easier scalability. acs.org

For the synthesis of more complex or diversely functionalized cyclohexane rings, emerging strategies include radical-mediated reactions for C-H functionalization and advanced cycloaddition protocols. researchgate.net These state-of-the-art methods provide powerful tools for accessing a wide range of structurally diverse cyclohexanecarboxylate (B1212342) analogues that may not be accessible through traditional synthetic routes.

Electrochemical Synthesis Techniques for Halogenated Cyclohexanes

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional halogenation methods, which often rely on hazardous reagents like molecular bromine. researchgate.net The core principle of electrochemical halogenation involves the in situ generation of a reactive halogen species from a stable and readily available halide source, such as a bromide salt. mdpi.com This process avoids the storage and handling of toxic and corrosive chemicals, positioning electrochemistry as a "green" synthetic tool. nih.gov

The typical mechanism for electrochemical bromination involves the oxidation of bromide anions (Br⁻) at the anode to form bromine radicals (Br•), which can then form molecular bromine (Br₂) or other reactive bromine species. nih.gov These electrochemically generated species then react with the organic substrate, such as a cyclohexane derivative, to yield the brominated product. This method provides precise control over the reaction by tuning parameters like current density and applied voltage, which can influence reaction rate and selectivity. nih.gov

The application of this technique to halogenated cyclohexanes can be performed using various bromide sources. Tetrabutylammonium bromide (nBu₄NBr) is frequently used as it serves as both the bromine source and the supporting electrolyte. nih.govresearchgate.net Other simple salts like sodium bromide (NaBr) in a suitable solvent system are also effective. nih.gov While direct electrochemical bromination of this compound is not extensively detailed in dedicated literature, the principles established for the bromination of other cyclic systems, such as alkenes and arenes, are directly applicable. researchgate.netnih.gov The reaction can be performed in undivided or divided electrochemical cells, under catalyst-free and oxidant-free conditions. nih.gov

| Parameter | Description | Common Examples/Conditions | Significance |

|---|---|---|---|

| Bromine Source | The chemical providing the bromide ion for oxidation. | NaBr, KBr, nBu₄NBr nih.govnih.gov | Choice affects solubility, conductivity, and cost. Often doubles as the supporting electrolyte. mdpi.com |

| Electrode Material | The material used for the anode and cathode. | Graphite, Platinum, Glassy Carbon, Co₃O₄ nih.gov | Influences reaction efficiency, overpotential, and can have catalytic effects. |

| Solvent | The medium for the reaction. | Acetonitrile (B52724) (CH₃CN), Dichloromethane (CH₂Cl₂), Methanol (CH₃OH) nih.gov | Must dissolve the substrate and electrolyte and be stable under the electrochemical conditions. |

| Control Mode | Method of electrical control. | Constant current (galvanostatic) or constant potential (potentiostatic). | Affects reaction rate and selectivity towards mono- or poly-halogenated products. nih.gov |

Continuous Flow Chemistry Applications in Bromocyclohexane (B57405) Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for hazardous reactions like bromination. mdpi.com By conducting reactions in a continuously flowing stream through small-diameter tubes or microreactors, flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalability. youtube.comnih.gov

The key benefits of applying flow chemistry to bromocyclohexane synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, drastically reducing the risks associated with exothermic events or the accidental release of toxic chemicals like bromine. mdpi.comyoutube.com

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, enabling precise control over the reaction temperature and preventing the formation of hotspots that can lead to side products. researchgate.net

Improved Mixing and Mass Transfer: Rapid mixing of reagents in flow reactors leads to more homogeneous reaction conditions, often resulting in higher yields and purities compared to batch reactions. uc.pt

Scalability: Increasing production in a flow system is achieved by either running the reactor for a longer duration or by "scaling out" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. uc.pt

In a typical flow setup for the synthesis of bromocyclohexanes, streams of the cyclohexane precursor and the brominating agent would be pumped from separate reservoirs, combined at a T-mixer, and then passed through a temperature-controlled reactor coil. youtube.com The residence time in the reactor, which dictates the reaction time, is precisely controlled by the length of the coil and the flow rates of the pumps. youtube.com For bromination, hazardous reagents like Br₂ can be generated in situ and consumed immediately, further enhancing safety. mdpi.com For example, an aqueous stream of an oxidant (e.g., NaOCl) can be mixed with an acid/bromide source (e.g., HBr) to generate bromine, which is then immediately mixed with the organic substrate stream. mdpi.com

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents. mdpi.com | Inherently safer due to small reactor volumes and potential for in-situ reagent generation. youtube.comresearchgate.net |

| Heat Transfer | Can be inefficient, leading to hotspots and side reactions. | Excellent heat transfer allows for precise temperature control. uc.pt |

| Reaction Control | Less precise control over mixing and reaction time. | Precise control over residence time, stoichiometry, and temperature. youtube.com |

| Scalability | Complex, often requires re-optimization of reaction conditions. | More straightforward through extended operation or parallelization. uc.pt |

| Productivity | Limited by vessel size and downtime between batches. | High throughput can be achieved with optimized systems. wuxiapptec.com |

Stereoselective Synthesis of Specific Isomers

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the bromo and methyl carboxylate substituents relative to the cyclohexane ring defines the properties and subsequent reactivity of the molecule. The stereoselective synthesis of a specific isomer is a critical challenge in organic chemistry, requiring precise control over the reaction pathways.

The cis isomer has both the bromo and the ester groups on the same face of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. In the trans isomer, the substituents are on opposite faces, allowing for a stable conformation where both bulky groups can occupy equatorial positions.

Strategies for achieving stereoselectivity in the synthesis of such substituted cyclohexanes include:

Substrate-Directed Control: This approach utilizes a starting material that already contains the desired stereochemistry or has existing stereocenters that direct the incoming reagent to a specific face of the molecule. For instance, the hydrogenation of a substituted cyclohexene (B86901) can be influenced by existing substituents, leading to the preferential formation of one diastereomer.

Reagent-Directed Control: This strategy employs chiral reagents or catalysts that can differentiate between the two faces of a prochiral substrate. While more common for creating enantiomeric excess, chiral catalysts can also influence diastereoselectivity.

Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the kinetically formed product (the one that forms fastest) or the thermodynamically stable product (the lowest energy isomer). The trans isomer of a 1,4-disubstituted cyclohexane is often the more thermodynamically stable product because both large substituents can occupy equatorial positions, minimizing steric strain.

Computational studies and conformational analysis of halogenated cyclohexanes indicate that nonclassical hydrogen bonds and electrostatic interactions can significantly influence the preference for axial versus equatorial conformations, which in turn dictates isomer stability. acs.org For the synthesis of a specific isomer of this compound, a key step would be the stereocontrolled addition of bromine or HBr across a cyclohexene precursor, such as methyl cyclohex-3-ene-1-carboxylate. The choice of brominating agent and reaction conditions would be crucial in determining the cis/trans ratio of the product.

Palladium-Catalyzed Transformations for Related Brominated Cyclohexanes

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fiveable.meresearchgate.netlibretexts.org Compounds like this compound serve as valuable building blocks in these transformations, where the carbon-bromine bond acts as a handle for introducing a wide array of functional groups. nih.gov The development of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. libretexts.orgnobelprize.org

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: nobelprize.orglibretexts.org

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the bromocyclohexane, forming a Palladium(II) intermediate.

Transmetalation: A second organic group, attached to another metal (e.g., Boron in Suzuki coupling, Zinc in Negishi coupling), is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple together, forming the new bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.

Using this compound as the electrophilic partner, a diverse library of structural analogues can be synthesized. While reactions involving alkyl halides can be more challenging than those with aryl or vinyl halides, advancements in ligand design and catalyst systems have expanded the scope to include saturated carbocycles.

| Reaction Name | Nucleophilic Partner (R'-M) | Bond Formed | Potential Product from this compound |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R'-B(OH)₂) nobelprize.orglibretexts.org | C(sp³)–C(sp²), C(sp³)–C(sp³) | Methyl 4-arylcyclohexane-1-carboxylate |

| Negishi Coupling | Organozinc Reagent (e.g., R'-ZnCl) fiveable.menobelprize.org | C(sp³)–C(sp²), C(sp³)–C(sp³) | Methyl 4-alkylcyclohexane-1-carboxylate |

| Stille Coupling | Organostannane Reagent (e.g., R'-SnBu₃) fiveable.melibretexts.org | C(sp³)–C(sp²), C(sp³)–C(sp) | Methyl 4-vinylcyclohexane-1-carboxylate |

| Heck Reaction | Alkene (e.g., H₂C=CHR') fiveable.me | C(sp³)–C(sp²) | Methyl 4-alkenylcyclohexane-1-carboxylate |

| Buchwald-Hartwig Amination | Amine (R'₂NH) libretexts.org | C(sp³)–N | Methyl 4-(dialkylamino)cyclohexane-1-carboxylate |

| Sonogashira Coupling | Terminal Alkyne (R'–C≡CH) fiveable.melibretexts.org | C(sp³)–C(sp) | Methyl 4-alkynylcyclohexane-1-carboxylate |

Nucleophilic Substitution Reactions at the Bromine-Substituted Carbon

As a secondary alkyl halide, this compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. pearson.com The predominant pathway is influenced by factors such as the strength of the nucleophile, the solvent, and the stereochemistry of the substrate. libretexts.orglibretexts.org

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. byjus.comucsb.edu The rate-determining first step is the spontaneous dissociation of the bromide ion to form a secondary carbocation at the C4 position. This planar intermediate is then attacked by the nucleophile from either face, typically leading to a racemic or nearly racemic mixture of products. utexas.edu SN1 reactions are favored by polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate, and by weak nucleophiles. libretexts.orglibretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) reaction, in contrast, is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. byjus.com This mechanism requires a "backside attack," where the nucleophile approaches the carbon from the side opposite the leaving group. This results in an inversion of configuration at the reaction center. utexas.eduulethbridge.ca SN2 reactions are favored by strong nucleophiles and polar aprotic solvents and are sensitive to steric hindrance around the electrophilic carbon. libretexts.orgulethbridge.ca

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two steps, proceeds through a carbocation intermediate. byjus.com | One step, concerted reaction. chemicalnote.com |

| Rate Law | Rate = k[Substrate]. Unimolecular. byjus.com | Rate = k[Substrate][Nucleophile]. Bimolecular. byjus.com |

| Stereochemistry | Racemization (mixture of inversion and retention). | Complete inversion of configuration. utexas.edu |

| Favored by | Weak nucleophiles, polar protic solvents (e.g., H₂O, ROH). libretexts.org | Strong nucleophiles, polar aprotic solvents (e.g., acetone, DMSO). libretexts.org |

| Substrate Structure | Favored by tertiary > secondary substrates due to carbocation stability. libretexts.org | Favored by methyl > primary > secondary substrates due to minimal steric hindrance. ulethbridge.ca |

The conformation of the cyclohexane ring significantly impacts the rates and outcomes of substitution reactions. The ring exists predominantly in a chair conformation, and substituents can occupy either axial or equatorial positions. fiveable.mewikipedia.org For this compound, two diastereomers exist: cis and trans.

In the more stable chair conformation of the trans isomer, both the bromo and the methyl carboxylate groups can occupy equatorial positions. libretexts.org An equatorial bromine atom is sterically hindered for an SN2 backside attack because the path of the incoming nucleophile is blocked by the cyclohexane ring itself.

For SN1 reactions, the rate is primarily dependent on the stability of the carbocation formed after the leaving group departs. The conformation of the starting material has less of an impact on the rate, as the key intermediate is planar. saskoer.ca

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form an alkene, a process known as dehydrohalogenation. chemicalnote.com These reactions can proceed through either an E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanism. iitk.ac.in

The E2 reaction is a concerted, single-step process that has a strict stereochemical requirement: the hydrogen atom being removed and the bromine leaving group must be in an anti-periplanar alignment. In cyclohexane systems, this translates to a requirement that both the hydrogen and the leaving group must be in axial positions on adjacent carbons (a trans-diaxial arrangement). libretexts.orglibretexts.orgopenstax.org This geometric constraint is a critical factor in determining the feasibility and outcome of E2 reactions. libretexts.org

trans-4-bromocyclohexane-1-carboxylate : In its most stable conformation, the bromine atom is equatorial. For E2 elimination to occur, the ring must flip to a higher-energy conformation where the bromine becomes axial. openstax.org In this axial conformation, the adjacent hydrogens at the C3 and C5 positions are also axial and thus are anti-periplanar to the bromine, allowing elimination to proceed.

cis-4-bromocyclohexane-1-carboxylate : In its more stable conformation, the bromine atom is axial. This pre-existing trans-diaxial arrangement with the axial hydrogens on C3 and C5 makes the cis isomer perfectly set up for E2 elimination without needing to undergo a high-energy ring flip. Consequently, the cis isomer generally undergoes E2 elimination much faster than the trans isomer. openstax.org

| Isomer of this compound | Most Stable Conformation | Requirement for E2 Elimination | Relative E2 Reaction Rate |

|---|---|---|---|

| trans | Bromo group is equatorial. | Must ring-flip to a less stable conformer to place the bromo group in an axial position. openstax.org | Slower. libretexts.orgopenstax.org |

| cis | Bromo group is axial. | The bromo group is already in the required axial position for anti-periplanar elimination. | Faster. openstax.org |

Zaitsev's rule states that in an elimination reaction, the major product is the more substituted (and therefore more stable) alkene. chemistrysteps.commasterorganicchemistry.com In the case of this compound, elimination results in the formation of Methyl cyclohex-3-ene-1-carboxylate. Since the two possible β-carbons (C3 and C5) are equivalent, there is only one regioisomeric product possible.

However, in more complex substituted cyclohexanes, the strict anti-periplanar requirement of the E2 mechanism can override Zaitsev's rule. libretexts.orgopenstax.org If the only available trans-diaxial hydrogen is on a less-substituted carbon, the less stable "Hofmann" product will be formed. chemistrysteps.com

The E1 reaction proceeds through a planar carbocation intermediate, which removes the strict stereochemical requirement for a trans-diaxial arrangement. saskoer.ca After the carbocation is formed, a base can remove a proton from any adjacent carbon. Therefore, E1 eliminations in cyclohexane systems more reliably follow Zaitsev's rule, forming the most stable alkene product. saskoer.ca

Reactions Involving the Methyl Ester Functional Group

The methyl ester group is also a site of reactivity, primarily through nucleophilic acyl substitution reactions like hydrolysis, or through reduction. The reactivity of the ester is influenced by its conformational position (axial vs. equatorial) on the cyclohexane ring.

Research on the alkaline hydrolysis (saponification) of substituted methyl cyclohexanecarboxylates has shown that equatorial esters react significantly faster than their axial counterparts. spcmc.ac.in For example, the saponification rate of the equatorial trans-4-tert-butylcyclohexanecarboxylate is about 20 times faster than that of the axial cis isomer. spcmc.ac.in This rate difference is attributed to steric hindrance. An axial ester group experiences greater steric hindrance from the axial hydrogens at the C3 and C5 positions, which impedes the approach of the nucleophile (e.g., hydroxide ion) to the carbonyl carbon. spcmc.ac.in

Another common transformation is the reduction of the ester to a primary alcohol. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the methyl ester group of this compound to a hydroxymethyl group, yielding (4-bromocyclohexyl)methanol.

| Reaction | Reagents | Product | Key Finding |

|---|---|---|---|

| Alkaline Hydrolysis (Saponification) | NaOH (aq) or KOH (aq), Heat | 4-bromocyclohexane-1-carboxylate salt | Equatorial esters hydrolyze much faster than axial esters due to reduced steric hindrance. spcmc.ac.in |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 4-bromocyclohexane-1-carboxylic acid | Equatorial esters react 4-8 times more rapidly than axial esters. rsc.org |

| Reduction | 1. LiAlH₄, 2. H₂O | (4-bromocyclohexyl)methanol | The ester functional group is converted to a primary alcohol. |

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of this compound to 4-bromocyclohexane-1-carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. This reaction involves the cleavage of the ester linkage to yield the corresponding carboxylic acid and methanol.

Under basic conditions , the reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (e.g., from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the methoxide ion, or excess hydroxide, yields the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final carboxylic acid product. The kinetics of alkaline hydrolysis of related methyl cyclohexanecarboxylates have been studied, revealing that the reaction rates are influenced by the conformation of the ester group (axial vs. equatorial) and the solvent system used. rsc.org

Under acidic conditions , the carbonyl oxygen of the ester is first protonated by an acid catalyst (e.g., H₂SO₄ or HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of a methanol molecule to regenerate the acid catalyst and form the carboxylic acid. Studies on the acid-catalyzed hydrolysis of methyl cyclohexanecarboxylates in dioxan-water mixtures have shown that equatorial methoxycarbonyl groups react more rapidly than their axial counterparts. rsc.org

Interactive Data Table: Hydrolysis Conditions

| Condition | Reagents | Catalyst | Product | Key Features |

| Basic | Water, NaOH or KOH | Base-mediated | 4-bromocyclohexane-1-carboxylic acid (as salt) | Saponification; requires final acidification step. |

| Acidic | Water, H₂SO₄ or HCl | Acid-catalyzed | 4-bromocyclohexane-1-carboxylic acid | Reversible reaction; often driven by excess water. rsc.org |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this allows for the replacement of the methyl group with other alkyl or aryl groups, thereby modifying the properties of the molecule. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Base-catalyzed transesterification involves an alkoxide nucleophile (e.g., ethoxide from sodium ethoxide) attacking the ester's carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, similar to basic hydrolysis, but with the elimination of a methoxide ion to form the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, enhancing the carbonyl carbon's electrophilicity. masterorganicchemistry.com The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the catalyst is regenerated, yielding the new ester. masterorganicchemistry.com This equilibrium-driven process is also favored by using the incoming alcohol as the solvent. wikipedia.org A variety of catalysts, including mineral acids, Lewis acids like scandium(III) triflate, and solid catalysts like silica (B1680970) chloride, can be employed. organic-chemistry.org

Interactive Data Table: Transesterification of this compound

| Catalyst Type | Example Catalyst | Reactant Alcohol (R-OH) | Product |

| Base | Sodium Ethoxide (NaOEt) | Ethanol | Ethyl 4-bromocyclohexane-1-carboxylate |

| Acid | Sulfuric Acid (H₂SO₄) | Propanol | Propyl 4-bromocyclohexane-1-carboxylate |

| Lewis Acid | Scandium(III) Triflate (Sc(OTf)₃) | Isopropanol | Isopropyl 4-bromocyclohexane-1-carboxylate |

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding (4-bromocyclohexyl)methanol. This transformation is typically accomplished using powerful hydride-based reducing agents.

The most common and effective reagent for this purpose is Lithium aluminum hydride (LiAlH₄) . The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates the methoxide group. The resulting aldehyde is then immediately reduced by a second equivalent of hydride to form an alkoxyaluminate intermediate. A final aqueous workup protonates the alkoxide to give the primary alcohol, (4-bromocyclohexyl)methanol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions. masterorganicchemistry.com However, its reactivity can be enhanced by using it in large excess, at higher temperatures, or in the presence of certain additives like lithium chloride (LiCl) or calcium chloride (CaCl₂), which can facilitate the reduction. researchgate.net The selectivity of NaBH₄ allows for the reduction of aldehydes and ketones in the presence of esters. commonorganicchemistry.com

Interactive Data Table: Reduction of this compound

| Reagent | Solvent | Product | Reactivity Notes |

| Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | (4-bromocyclohexyl)methanol | Powerful reagent; reduces most carbonyl compounds. Requires anhydrous conditions and careful workup. |

| Sodium borohydride (NaBH₄) | Methanol/THF | (4-bromocyclohexyl)methanol | Generally slow and inefficient for esters. commonorganicchemistry.com Reactivity can be enhanced with additives or forcing conditions. researchgate.net |

Alpha-Functionalization Adjacent to the Carbonyl Group

Functionalization at the alpha-carbon (the carbon adjacent to the ester carbonyl group) provides a powerful method for forming new carbon-carbon bonds. This is achieved by generating an enolate ion, which then acts as a nucleophile.

The formation of an enolate from an ester requires a strong, non-nucleophilic base to deprotonate the α-carbon. youtube.com The pKa of the α-proton of an ester is around 25, so bases like sodium hydroxide or alkoxides are generally not strong enough to form the enolate in high concentration. youtube.comLithium diisopropylamide (LDA) is the base of choice for this transformation. libretexts.org LDA is a bulky, powerful base that rapidly and quantitatively removes the α-proton at low temperatures (typically -78 °C) to form the lithium enolate. This process is known as kinetic deprotonation. libretexts.org

Once formed, the enolate is a potent nucleophile that can react with various electrophiles in an Sₙ2 reaction. libretexts.org A common application is alkylation , where the enolate reacts with a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a new C-C bond at the alpha position. libretexts.org The use of primary or methyl halides is crucial to avoid competing E2 elimination reactions that can occur with secondary or tertiary halides. libretexts.org This sequence allows for the synthesis of α-substituted 4-bromocyclohexane-1-carboxylate derivatives.

Interactive Data Table: Alpha-Alkylation Reaction Sequence

| Step | Reagents | Purpose | Intermediate/Product |

| 1. Enolate Formation | Lithium diisopropylamide (LDA) in THF, -78 °C | Deprotonation of the α-carbon. libretexts.org | Lithium enolate of this compound |

| 2. Alkylation | Alkyl Halide (R-X), e.g., CH₃I | Nucleophilic attack by the enolate on the electrophile. libretexts.org | Methyl 1-alkyl-4-bromocyclohexane-1-carboxylate |

Catalytic Transformations

The bromine atom on the cyclohexane ring of this compound serves as a handle for a variety of powerful transition metal-catalyzed reactions. These methods are central to modern organic synthesis for constructing complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N Bond Formation)

Cross-coupling reactions are among the most important transformations for forming new bonds in organic chemistry. This compound, as a secondary alkyl bromide, can participate in several of these reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. wikipedia.org While traditionally used for sp²-hybridized carbons, significant progress has enabled the coupling of unactivated secondary alkyl bromides. rsc.org Using specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, this compound can be coupled with various aryl- or vinylboronic acids to form C(sp³)–C(sp²) bonds. This provides a direct route to 4-aryl- and 4-vinylcyclohexanecarboxylate esters. The reaction is tolerant of the ester functional group.

Buchwald-Hartwig Amination (C-N Bond Formation): This is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an organohalide and an amine. wikipedia.org The development of this reaction has also been extended to include the amination of alkyl halides. libretexts.org Using specific palladium catalysts and ligands, this compound can be coupled with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction offers a powerful and direct method for synthesizing 4-aminocyclohexanecarboxylate derivatives, which are valuable building blocks in medicinal chemistry. Nickel-based catalyst systems have also been developed as a lower-cost alternative to palladium for these transformations. researchgate.netnih.gov

Interactive Data Table: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Bond Formed |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst + Phosphine ligand | Methyl 4-arylcyclohexane-1-carboxylate | C(sp³)–C(sp²) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd catalyst + Phosphine ligand | Methyl 4-(dialkylamino)cyclohexane-1-carboxylate | C(sp³)–N |

Carbonylation Reactions of Bromocyclohexane Derivatives

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, typically using carbon monoxide (CO) as a C1 source. The palladium-catalyzed carbonylation of organohalides is a fundamental method for synthesizing carbonyl-containing compounds like esters, amides, and ketones. nih.gov

Historically, the carbonylation of unactivated alkyl halides has been challenging, often requiring harsh conditions such as high pressures of CO and the use of more reactive alkyl iodides. However, recent advancements have led to the development of palladium-catalyzed alkoxycarbonylation of unactivated secondary alkyl bromides that proceed under mild conditions, often at low CO pressures (e.g., 2 atm). nih.govacs.org

Interactive Data Table: Palladium-Catalyzed Alkoxycarbonylation

| Substrate | Reagents | Catalyst System | Pressure | Product |

| This compound | CO, Methanol (MeOH) | Pd(PPh₃)₂Cl₂ + IMes ligand | Low pressure (e.g., 2 atm) | Dimethyl cyclohexane-1,4-dicarboxylate |

Electrochemical Catalytic Processes for Functionalization

The functionalization of the C(sp³)–Br bond in compounds like this compound via electrochemical catalysis represents a modern, sustainable approach to forming carbon-carbon and carbon-heteroatom bonds. uva.nlchemrxiv.org These methods avoid the use of stoichiometric metallic reductants by employing electricity as a "traceless" reagent. acs.org Nickel-catalyzed electrochemical cross-coupling reactions are particularly prominent for their ability to couple secondary alkyl halides with a variety of partners under mild conditions. acs.orgacs.org

The general mechanism for the electrochemical functionalization of an alkyl bromide (R-Br) such as this compound typically involves a nickel-based catalytic cycle. The process is initiated at the cathode, where a Ni(II) precatalyst is reduced to a highly reactive Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the alkyl bromide to form an alkyl-Ni(II) intermediate. Concurrently, a coupling partner, such as an aryl halide, can also react with the Ni(0) species. Through a process of reductive elimination from a Ni(III) or Ni(IV) intermediate, the new C-C bond is formed, regenerating a Ni(I) or Ni(II) species that continues the catalytic cycle. chemrxiv.org Sacrificial anodes, often made of aluminum or zinc, are used to maintain charge balance in the cell. acs.org

For this compound, this strategy can be applied to achieve cross-coupling with various electrophiles. For instance, coupling with alkyl tosylates is possible in an undivided cell using a glassy-carbon cathode and an aluminum anode. acs.org The key to achieving high selectivity in such cross-electrophile couplings is often the slow generation of one reactive intermediate from a more stable precursor during electrolysis, which minimizes unwanted homocoupling side reactions. acs.org This approach allows for the formation of diverse molecular structures with high functional group tolerance. acs.orgacs.org

Table 1: Representative Electrochemical Catalytic C(sp³)–C(sp³) Cross-Coupling of Secondary Alkyl Bromides The following data represents analogous reactions for secondary alkyl bromides, demonstrating the potential transformations applicable to this compound.

| Alkyl Bromide | Coupling Partner | Catalytic System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexyl bromide | 1-Tosyl-octane | NiBr₂·glyme | Glassy-carbon cathode, Al anode, 4 mA, NaBr electrolyte, DMF | Octylcyclohexane | 79 | acs.org |

| Cyclopentyl bromide | 1-Tosyl-heptane | NiBr₂·glyme | Glassy-carbon cathode, Al anode, 4 mA, NaBr electrolyte, DMF | Heptylcyclopentane | 72 | acs.org |

| *Cyclohexyl amine-derived Katritzky salt | Methyl 4-iodobenzoate | NiBr₂·glyme, 4,4′-dimethoxy-2,2′-bipyridine | Ni foam cathode, Stainless steel anode, 2 mA, DMF | Methyl 4-cyclohexylbenzoate | 85 | acs.org |

Reductive Transformations Utilizing Catalytic Systems

Reductive transformations of this compound primarily involve the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond (hydrodebromination) or a carbon-carbon bond (reductive coupling). These reactions can be achieved through various catalytic systems, including traditional palladium-based methods and modern photoredox catalysis.

Palladium-Catalyzed Reductions: A classic and highly efficient method for the hydrodebromination of alkyl bromides is palladium-catalyzed hydrogenation. nih.govacs.org Using a heterogeneous catalyst like palladium on carbon (Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate, the C-Br bond can be selectively reduced. The mechanism typically involves oxidative addition of the alkyl bromide to the Pd(0) surface, followed by reaction with a hydride species and reductive elimination to yield the alkane product, Methyl cyclohexane-1-carboxylate. These reactions are valued for their high yields and functional group tolerance. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for the reduction of unactivated alkyl halides. princeton.eduresearchgate.net In this approach, a photocatalyst (typically a ruthenium or iridium complex, or more recently, gold complexes) absorbs visible light and becomes excited. princeton.edunih.gov The excited photocatalyst can then reduce the alkyl bromide via single-electron transfer (SET), generating an alkyl radical. This radical can then be quenched by a hydrogen atom donor (e.g., a Hantzsch ester or silane) to form the reduced product. princeton.edu Alternatively, in the absence of a coupling partner, this radical can dimerize, leading to reductive homocoupling. acs.org Gold-based photoredox catalysts have shown particular efficacy in mediating electron transfer to nonactivated bromoalkanes to generate alkyl radicals for subsequent transformations. acs.orgacs.org This method is advantageous due to its extremely mild conditions and avoidance of harsh reagents. nih.gov

Table 2: Examples of Catalytic Reductive Transformations of Bromoalkanes The following data illustrates common reductive methods applicable to the C-Br bond in this compound.

| Substrate | Catalytic System | Reagents & Conditions | Transformation | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromooctane | Pd(OAc)₂, P(c-Hex)₃ | N-Formylsaccharin, K₂CO₃, Dioxane, 80 °C | Hydrodebromination | Octane | >95 | nih.gov |

| 1-Bromo-4-phenylbutane | Pd(OAc)₂, SPhos | KOAc, N-Formylsaccharin, Dioxane, 80 °C | Hydrodebromination | Butylbenzene | 91 | nih.gov |

| 1-Bromoadamantane | [Au₂(dppm)₂]Cl₂ | Visible light (420 nm), i-PrOH, 23 °C | Reductive Homocoupling | 1,1'-Biadamantane | 94 | acs.org |

| Cyclohexyl bromide | *Ru(bpy)₃(PF₆)₂ | Visible light, Hantzsch ester, Et₃N, CH₃CN | Hydrodebromination | Cyclohexane | ~90 (Typical) | princeton.edu |

Stereochemical and Conformational Analysis of Methyl 4 Bromocyclohexane 1 Carboxylate

Cyclohexane (B81311) Ring Conformations

The conformational landscape of methyl 4-bromocyclohexane-1-carboxylate is dominated by the inherent flexibility of the cyclohexane ring. This six-membered aliphatic ring is not planar; instead, it adopts a puckered three-dimensional structure to minimize angle and torsional strain. The most stable of these arrangements is the chair conformation.

Chair Conformations and Ring Flipping Dynamics

The cyclohexane ring in this compound exists predominantly in two interconverting chair conformations. ucla.edu This rapid interconversion, known as a ring flip or chair flip, is a dynamic process where one chair form converts into the other. ucla.edu During this process, the carbon atoms that are in the "up" position in one chair form move to the "down" position in the other, and vice versa. dypvp.edu.in The energy barrier for this chair-chair interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol (10.8 kcal/mol), allowing for rapid equilibrium at room temperature. dypvp.edu.in

This dynamic equilibrium is crucial in the context of substituted cyclohexanes like this compound. The presence of the bromo and methyl carboxylate substituents means that the two chair conformers are no longer energetically equivalent. stackexchange.com The rate of the ring flip and the position of the equilibrium are influenced by the steric and electronic properties of these substituents.

Axial and Equatorial Positioning of Substituents

In any given chair conformation of cyclohexane, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial and equatorial. reddit.com Six positions are axial, meaning the bonds are parallel to the principal axis of the ring, with three pointing "up" and three pointing "down". reddit.comchegg.com The other six positions are equatorial, where the bonds point outwards from the "equator" of the ring. reddit.comchegg.com

Upon a ring flip, all axial positions become equatorial, and all equatorial positions become axial. dypvp.edu.in This interchange is fundamental to the conformational analysis of this compound. In one chair conformation, the bromo and methyl carboxylate groups may be in axial or equatorial positions, and in the ring-flipped conformer, their orientations will be reversed. The relative stability of these two chair conformers is determined by the energetic favorability of having the substituents in either an axial or equatorial position. stackexchange.com Generally, substituents prefer the less sterically hindered equatorial position. libretexts.org

A-Values and Conformational Preferences of Bromo and Carboxylate/Ester Groups

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. chemistrysteps.com A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. chemistrysteps.com

For the bromo group, the A-value is approximately 0.38-0.55 kcal/mol. masterorganicchemistry.com This relatively modest A-value is attributed to the long carbon-bromine bond length (around 1.93 Å), which places the bromine atom further from the ring and reduces the severity of steric interactions with the axial hydrogens at the C3 and C5 positions. masterorganicchemistry.com

The methoxycarbonyl group (-COOCH₃) has a reported A-value of approximately 1.27 kcal/mol. This value is larger than that of the bromo group, indicating a greater steric demand and a stronger preference for the equatorial position. The size and rotational freedom of the ester group contribute to this preference.

| Substituent | A-Value (kcal/mol) |

| Bromo (-Br) | 0.38 - 0.55 |

| Methoxycarbonyl (-COOCH₃) | ~1.27 |

Data compiled from various sources.

In this compound, both the cis and trans isomers exist. In the trans isomer, the most stable conformation will have both the bromo and the methoxycarbonyl groups in equatorial positions (diequatorial). The ring-flipped conformer would place both bulky groups in the highly unfavorable diaxial positions. For the cis isomer, one substituent must be axial and the other equatorial. Given the larger A-value of the methoxycarbonyl group, the more stable conformer of the cis isomer will have the methoxycarbonyl group in the equatorial position and the bromo group in the axial position.

Steric and Electronic Effects on Conformation and Reactivity

The conformational equilibrium and, consequently, the chemical reactivity of this compound are governed by a combination of steric and electronic effects. These factors determine the relative energies of the different chair conformations.

1,3-Diaxial Interactions and Strain Energy Calculations

The primary source of steric strain that disfavors the axial orientation of a substituent is the presence of 1,3-diaxial interactions. libretexts.org These are repulsive van der Waals interactions between an axial substituent and the two axial hydrogen atoms on the same face of the ring, located at the third carbon atoms away (C3 and C5 relative to C1). libretexts.org

The strain energy associated with these interactions can be estimated from the A-values. For an axial bromo group, the 1,3-diaxial strain energy is approximately 0.5 kcal/mol. For an axial methoxycarbonyl group, the strain is significantly higher, around 1.27 kcal/mol.

In the case of the trans-diaxial conformer of this compound, the total strain energy from 1,3-diaxial interactions would be the sum of the individual strain energies of the axial bromo and methoxycarbonyl groups, making this conformation highly unstable. The diequatorial conformer avoids these significant steric clashes and is therefore the overwhelmingly preferred conformation for the trans isomer.

For the cis isomer, one group must be axial. The conformer with the axial bromo group and equatorial methoxycarbonyl group would have a strain energy of approximately 0.5 kcal/mol due to the 1,3-diaxial interactions of the bromine. The conformer with the axial methoxycarbonyl group and equatorial bromo group would have a much higher strain energy of about 1.27 kcal/mol. Therefore, the equilibrium will strongly favor the conformer with the axial bromine.

| Conformer of cis-Methyl 4-bromocyclohexane-1-carboxylate | Axial Substituent | Equatorial Substituent | Estimated 1,3-Diaxial Strain Energy (kcal/mol) | Relative Stability |

| 1 | Bromo | Methoxycarbonyl | ~0.5 | More Stable |

| 2 | Methoxycarbonyl | Bromo | ~1.27 | Less Stable |

Anomeric and Gauche Effects in Substituted Cyclohexanes

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial position, contrary to what would be predicted by steric effects alone. wikipedia.org This effect is a stereoelectronic phenomenon, often explained by a stabilizing interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. wikipedia.org In this compound, the ring is carbocyclic, so a classical anomeric effect is not at play.

Diastereomerism and Enantiomerism

This compound exists as two diastereomers: cis and trans. In the cis isomer, the bromo and methoxycarbonyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. These diastereomers have different physical and chemical properties.

The cis isomer is achiral as it possesses a plane of symmetry that passes through the C1-C4 axis. Therefore, it does not have an enantiomer and is a meso compound. In contrast, the trans isomer is chiral as it lacks a plane of symmetry. Consequently, it exists as a pair of enantiomers: (1R,4R)-methyl 4-bromocyclohexane-1-carboxylate and (1S,4S)-methyl 4-bromocyclohexane-1-carboxylate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of these enantiomers is known as a racemic mixture.

The conformational analysis of these diastereomers is crucial for understanding their relative stabilities. In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, substituents generally prefer the more stable equatorial position. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational free energy difference).

For the substituents in this compound, the A-values are approximately:

Bromo (-Br): 0.38-0.43 kcal/mol

Methoxycarbonyl (-COOCH₃): ~1.27 kcal/mol

The higher A-value of the methoxycarbonyl group indicates it has a stronger preference for the equatorial position compared to the bromo group.

For the cis-isomer , one substituent must be axial and the other equatorial in any given chair conformation. Ring flipping interconverts the axial and equatorial positions of the two groups.

Conformer A: Bromo (axial), Methoxycarbonyl (equatorial)

Conformer B: Bromo (equatorial), Methoxycarbonyl (axial)

Given the larger A-value of the methoxycarbonyl group, Conformer B, with the bulkier group in the axial position, will be significantly less stable. Therefore, the conformational equilibrium will strongly favor Conformer A.

For the trans-isomer , the two substituents can be either both equatorial (diequatorial) or both axial (diaxial).

Conformer C: Bromo (equatorial), Methoxycarbonyl (equatorial)

Conformer D: Bromo (axial), Methoxycarbonyl (axial)

The diequatorial conformer (C) is substantially more stable than the diaxial conformer (D) because it avoids the significant steric strain from 1,3-diaxial interactions that would be present in the diaxial arrangement. The energy difference is the sum of the A-values of the two groups, making the diaxial conformer highly unfavorable.

| Isomer | Conformation | Substituent Positions | Relative Stability |

|---|---|---|---|

| cis | Chair (A) | -Br (axial), -COOCH₃ (equatorial) | More Stable |

| Chair (B) | -Br (equatorial), -COOCH₃ (axial) | Less Stable | |

| trans | Chair (C) | -Br (equatorial), -COOCH₃ (equatorial) | Much More Stable |

| Chair (D) | -Br (axial), -COOCH₃ (axial) | Much Less Stable |

The diastereomers of this compound, having different physical properties, can be separated by conventional laboratory techniques such as fractional distillation or column chromatography. The difference in polarity and boiling points between the cis and trans isomers allows for their effective separation.

The separation of the enantiomers of the trans isomer requires a different approach, as enantiomers have identical physical properties in an achiral environment. This is typically achieved through a process called chiral resolution.

The resolution of the racemic trans-methyl 4-bromocyclohexane-1-carboxylate is most effectively carried out by first hydrolyzing the ester to the corresponding carboxylic acid, trans-4-bromocyclohexane-1-carboxylic acid. The resulting racemic carboxylic acid can then be resolved by forming diastereomeric salts with a chiral resolving agent, which is typically a naturally occurring and enantiomerically pure base such as brucine, strychnine, or a chiral amine like (R)- or (S)-1-phenylethylamine.

The reaction of the racemic acid (a mixture of R-acid and S-acid) with a single enantiomer of a chiral base (e.g., R-base) results in the formation of a mixture of two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base). These diastereomeric salts have different solubilities and can be separated by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be regenerated by treatment with a strong acid to remove the chiral base. The resolved carboxylic acids can then be re-esterified to obtain the pure enantiomers of trans-methyl 4-bromocyclohexane-1-carboxylate.

| Step | Process | Description |

|---|---|---|

| 1 | Hydrolysis | The racemic methyl ester is hydrolyzed to the corresponding racemic carboxylic acid. |

| 2 | Diastereomeric Salt Formation | The racemic acid is treated with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. |

| 3 | Fractional Crystallization | The diastereomeric salts are separated based on their different solubilities in a suitable solvent. |

| 4 | Regeneration of Enantiomers | The separated diastereomeric salts are treated with a strong acid to yield the pure enantiomers of the carboxylic acid. |

| 5 | Re-esterification | The resolved carboxylic acids are converted back to the methyl esters if desired. |

Impact of Stereochemistry on Reaction Stereoselectivity and Reaction Rates

The stereochemistry of this compound, particularly the axial or equatorial orientation of the bromo substituent, is expected to have a significant impact on the rates and stereoselectivity of its reactions.

In nucleophilic substitution reactions (Sₙ1 and Sₙ2) and elimination reactions (E2), the conformation of the substrate is critical.

Sₙ2 Reactions: These reactions proceed via a backside attack mechanism. For an Sₙ2 reaction to occur at the carbon bearing the bromine, the nucleophile must approach from the side opposite to the C-Br bond. An equatorial bromine is generally more accessible to nucleophilic attack than an axial bromine, which is sterically hindered by the axial hydrogens at C2 and C6. Therefore, the diequatorial trans isomer would be expected to undergo Sₙ2 reactions more readily than the conformer of the cis isomer where the bromine is axial.

Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. The rate-determining step is the departure of the leaving group. The departure of an axial leaving group can be accelerated by the relief of steric strain (1,3-diaxial interactions) in the transition state leading to the planar carbocation. Thus, the conformer of the cis isomer with an axial bromine may exhibit an enhanced rate of Sₙ1 reaction compared to the diequatorial trans isomer.

E2 Reactions: The E2 mechanism requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group. For a cyclohexane ring, this means that both the β-hydrogen and the leaving group must be in axial positions.

In the stable diequatorial conformer of the trans-isomer , the bromine is equatorial, and there are no anti-periplanar β-hydrogens. For an E2 reaction to occur, the molecule would have to adopt the much less stable diaxial conformation.

In the more stable conformer of the cis-isomer , the bromine is axial. This conformer has two axial β-hydrogens at C2 and C6 that are anti-periplanar to the axial bromine, making it well-suited for E2 elimination.

Consequently, the cis-isomer of this compound is predicted to undergo E2 elimination much more rapidly than the trans-isomer.

| Reaction Type | Predicted More Reactive Isomer/Conformer | Reasoning |

|---|---|---|

| Sₙ2 | trans (diequatorial) | Greater accessibility of the equatorial C-Br bond for backside attack. |

| Sₙ1 | cis (axial -Br conformer) | Relief of 1,3-diaxial strain in the transition state. |

| E2 | cis (axial -Br conformer) | Availability of anti-periplanar axial β-hydrogens. |

Spectroscopic and Advanced Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For Methyl 4-bromocyclohexane-1-carboxylate, both ¹H and ¹³C NMR are crucial for structural assignment, while 2D NMR techniques offer deeper insights into connectivity and stereochemistry. The analysis must consider the existence of two diastereomers: cis and trans, which arise from the relative orientations of the bromo and methoxycarbonyl groups.

¹H NMR for Proton Environments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the methyl ester group. The chemical shifts and coupling constants of the protons at C1 and C4 are particularly diagnostic for differentiating between the cis and trans isomers.

In the cis isomer, one substituent is axial and the other is equatorial. Due to ring flipping, an equilibrium between two chair conformations will exist. In one conformation, the bromo group is axial and the ester group is equatorial, while in the other, the ester group is axial and the bromo group is equatorial. The observed spectrum would be a weighted average of these two conformers.

In the trans isomer, both substituents can be in the more stable diequatorial orientation, or the less stable diaxial orientation. The diequatorial conformation is expected to be the overwhelmingly predominant form.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H1 | ~2.5 (axial/equatorial average) | ~2.3 (axial) | tt | J_ax-ax ≈ 11, J_ax-eq ≈ 4 |

| H4 | ~4.1 (axial/equatorial average) | ~3.9 (axial) | tt | J_ax-ax ≈ 11, J_ax-eq ≈ 4 |

| Cyclohexane Protons (H2, H3, H5, H6) | 1.4 - 2.2 | 1.2 - 2.1 | m | - |

Note: These are predicted values and may differ from experimental data. 'tt' denotes a triplet of triplets, and 'm' denotes a multiplet.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their stereochemical environment. The carbons bearing the bromo and methoxycarbonyl groups (C1 and C4) will be significantly deshielded.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer |

|---|---|---|

| C1 | ~45 | ~47 |

| C4 | ~55 | ~58 |

| C2, C6 | ~30 | ~32 |

| C3, C5 | ~28 | ~29 |

| C=O | ~175 | ~176 |

Note: These are predicted values and may differ from experimental data.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H1 and the adjacent protons on C2 and C6, and between H4 and the adjacent protons on C3 and C5. This would help in tracing the connectivity of the cyclohexane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the cyclohexane ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key correlations would be expected between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), as well as the C1 carbon. The proton at C1 would show a correlation to the carbonyl carbon, and the proton at C4 would show correlations to the carbons at C2, C3, C5, and C6.

Stereochemical Assignments based on Axial-Equatorial Proton Splitting Patterns

The stereochemistry of the cis and trans isomers can be determined by analyzing the coupling constants of the protons at C1 and C4. In a chair conformation of a cyclohexane ring, the coupling constant between two adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and between two equatorial protons (J_eq-eq) is smaller (2-5 Hz).

For the trans-isomer: The thermodynamically most stable conformation is the diequatorial form. In this conformation, the protons at C1 and C4 would be axial. Therefore, the signals for H1 and H4 would appear as triplets of triplets with two large axial-axial couplings and two smaller axial-equatorial couplings.

For the cis-isomer: This isomer exists as a rapidly equilibrating mixture of two chair conformations where one substituent is axial and the other is equatorial. The observed coupling constants for H1 and H4 would be a weighted average of the coupling constants in the two conformers. This would result in a different splitting pattern compared to the trans-isomer, likely with smaller average coupling constants, making the multiplets appear broader and less resolved than in the trans isomer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₈H₁₃BrO₂), the presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units for any fragment containing a bromine atom.

Predicted HRMS Data for the Molecular Ion [M]⁺ of this compound

| Isotope Combination | Calculated Exact Mass (m/z) |

|---|---|

| C₈H₁₃⁷⁹BrO₂ | 220.0097 |

The observation of this isotopic doublet with the calculated high precision would unequivocally confirm the molecular formula of this compound.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When this compound is subjected to techniques like electron ionization (EI), it forms a molecular ion (M⁺) that subsequently breaks down into smaller, characteristic fragment ions.

The fragmentation is guided by the functional groups present—the ester and the bromine substituent—and the stability of the resulting carbocations and radicals. chemguide.co.uk Key fragmentation pathways include:

Alpha-Cleavage: This common pathway for esters involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org Loss of the methoxy (B1213986) group (•OCH₃) would result in an acylium ion [M - 31]⁺. Alternatively, cleavage of the bond between the carbonyl carbon and the cyclohexane ring can occur.

Loss of the Ester Group: Fragmentation can lead to the loss of the entire carbomethoxy group (•COOCH₃), resulting in a bromocyclohexyl cation at [M - 59]⁺.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the formation of a cyclohexanecarboxylate (B1212342) cation at [M - 79]⁺ or [M - 81]⁺, depending on the bromine isotope lost.

Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a complex pattern of smaller hydrocarbon fragments. libretexts.org

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and the confirmation of its core structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 220 | 222 |

| [M - 31]⁺ | Loss of •OCH₃ | 189 | 191 |

| [M - 59]⁺ | Loss of •COOCH₃ | 161 | 163 |

| [M - Br]⁺ | Loss of •Br | 141 | 141 |

| [C₆H₁₀Br]⁺ | Loss of COOCH₂ | 161 | 163 |

Isotopic Abundance Analysis (e.g., Bromine Isotopes)

A hallmark of the mass spectrum of a bromine-containing compound is the presence of a distinct pattern in the molecular ion region due to the natural isotopic abundance of bromine. whitman.edu Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal abundance (approximately 50.7% and 49.3%, respectively). nih.gov

This near 1:1 ratio results in two peaks for the molecular ion (and any bromine-containing fragments) that are two mass units apart (M⁺ and M+2) and have nearly equal intensity. libretexts.org For this compound, this would manifest as two prominent peaks at m/z values corresponding to [C₈H₁₃⁷⁹BrO₂]⁺ and [C₈H₁₃⁸¹BrO₂]⁺. nih.gov The presence of this characteristic M/M+2 doublet is a strong indicator that one bromine atom is present in the molecule. whitman.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification